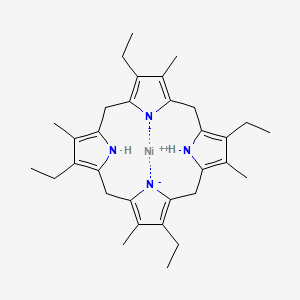
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is a complex organometallic compound It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin precursor with a nickel salt. The reaction is usually carried out in an organic solvent under inert conditions to prevent oxidation. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nickel-porphyrin complexes.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the nickel-porphyrin complex.
Substitution: The compound can undergo substitution reactions where ligands attached to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) or nickel(IV) porphyrin complexes, while reduction can yield nickel(I) or nickel(0) complexes .
Aplicaciones Científicas De Investigación
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of certain metalloenzymes.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices
Mecanismo De Acción
The mechanism by which Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion with the nitrogen atoms of the porphyrin ring. This coordination allows the compound to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Copper(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- Iron(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
Uniqueness
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is unique due to its specific coordination chemistry and the ability of nickel to exist in multiple oxidation states. This versatility makes it particularly useful in catalysis and materials science .
Propiedades
Fórmula molecular |
C32H42N4Ni |
|---|---|
Peso molecular |
541.4 g/mol |
Nombre IUPAC |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C32H42N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h33,36H,9-16H2,1-8H3;/q-2;+2 |
Clave InChI |
WHHRVJHSIGRTBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CC3=C(C(=C([N-]3)CC4=C(C(=C(N4)CC5=C(C(=C([N-]5)CC(=C1C)N2)CC)C)CC)C)CC)C.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


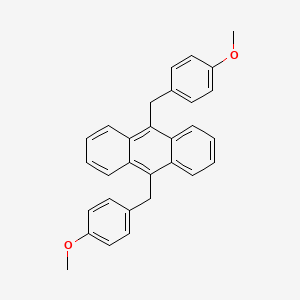
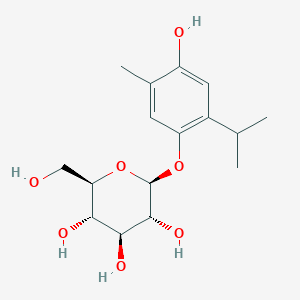
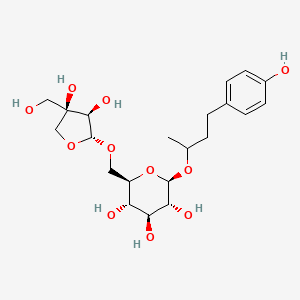
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
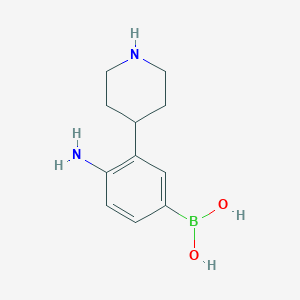
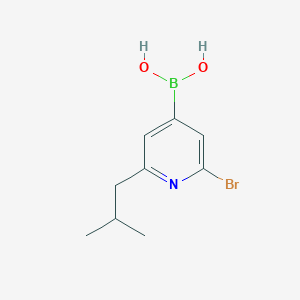

![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
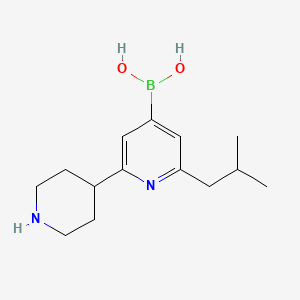
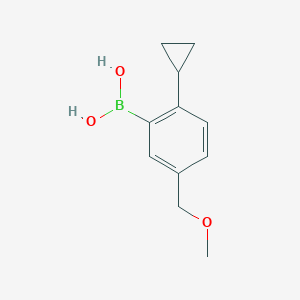
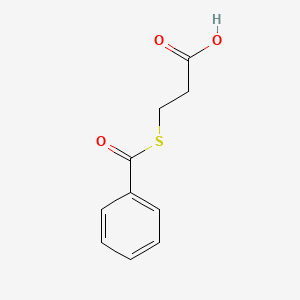
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)

